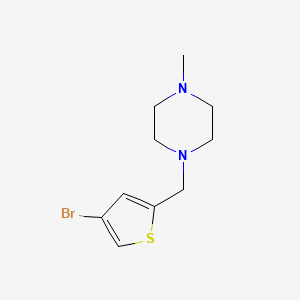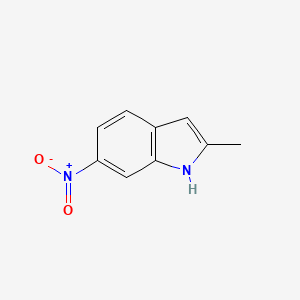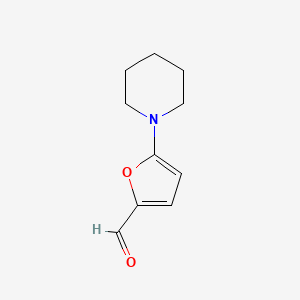
1-((4-Bromothiophen-2-yl)methyl)-4-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to "1-((4-Bromothiophen-2-yl)methyl)-4-methylpiperazine" typically involves nucleophilic substitution reactions and bromination processes. For example, Mishriky and Moustafa (2013) synthesized a related compound via nucleophilic substitution reaction of 1-methylpiperazine with a 2-bromo analogue, obtained through bromination (Br2/AcOH) of a precursor compound (Mishriky & Moustafa, 2013).
Molecular Structure Analysis
Molecular structure analysis often involves advanced techniques such as X-ray crystallography and spectroscopy. For compounds within this chemical class, structural characterization can reveal interesting aspects such as the conformation of the piperazine ring and the positioning of the bromothiophene and methyl groups. While specific studies on "1-((4-Bromothiophen-2-yl)methyl)-4-methylpiperazine" were not found, related research on structural characterization provides valuable insights into similar compounds' molecular arrangements.
Chemical Reactions and Properties
Chemical reactions involving "1-((4-Bromothiophen-2-yl)methyl)-4-methylpiperazine" and its analogs may include transformations under palladium-catalyzed conditions, Suzuki cross-coupling reactions, and nucleophilic substitution reactions. These reactions are significant for functionalizing the compound or synthesizing derivatives with potential biological activities. For instance, Rizwan et al. (2021) reported the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs through Suzuki cross-coupling reactions (Rizwan et al., 2021).
Wissenschaftliche Forschungsanwendungen
Quantum Calculations and Physicochemical Analysis
- Field : Quantum Chemistry and Physicochemistry
- Application Summary : This compound is used in the study of quantum calculations and physicochemical properties .
- Methods : The compound was prepared and characterized using several spectral analysis techniques. Quantum calculations were performed to figure out the most stable isomer .
- Results : The study provided insights into the most stable isomer of the compound .
Biological Applications
- Field : Medicinal Chemistry
- Application Summary : Schiff bases, including this compound, have been used in medicinal inorganic field due to their diverse pharmacological, biological and antitumor effectiveness .
- Methods : The compound is synthesized and then tested for its biological activity .
- Results : Schiff bases have shown effectiveness in various medical applications like antioxidant, antifungal, antibacterial, anti-inflammatory, antitumor, and antipyretic .
Industrial Applications
- Field : Industrial Chemistry
- Application Summary : Schiff bases are used in industry as catalysts, polymer stabilizers, pigments, and anti-corrosion agents .
- Methods : The compound is synthesized and then applied in various industrial processes .
- Results : The use of Schiff bases in industry has shown to improve the efficiency of various processes .
Synthesis of Other Compounds
- Field : Organic Chemistry
- Application Summary : This compound can be used as a building block in the synthesis of other complex organic compounds .
- Methods : The compound is reacted with other reagents under controlled conditions to form new compounds .
- Results : The synthesis of new compounds can lead to the discovery of substances with novel properties .
Material Science
- Field : Material Science
- Application Summary : Some similar compounds are used in the development of new materials .
- Methods : The compound is incorporated into a material during its synthesis .
- Results : The resulting material may have improved properties, such as increased strength or resistance to environmental conditions .
Crystallography
- Field : Crystallography
- Application Summary : Similar compounds have been used in crystallography studies .
- Methods : The compound is crystallized and its structure is analyzed using X-ray diffraction .
- Results : The study of the crystal structure of the compound can provide insights into its chemical properties .
Synthesis of Other Compounds
- Field : Organic Chemistry
- Application Summary : This compound can be used as a building block in the synthesis of other complex organic compounds .
- Methods : The compound is reacted with other reagents under controlled conditions to form new compounds .
- Results : The synthesis of new compounds can lead to the discovery of substances with novel properties .
Material Science
- Field : Material Science
- Application Summary : Some similar compounds are used in the development of new materials .
- Methods : The compound is incorporated into a material during its synthesis .
- Results : The resulting material may have improved properties, such as increased strength or resistance to environmental conditions .
Crystallography
- Field : Crystallography
- Application Summary : Similar compounds have been used in crystallography studies .
- Methods : The compound is crystallized and its structure is analyzed using X-ray diffraction .
- Results : The study of the crystal structure of the compound can provide insights into its chemical properties .
Safety And Hazards
Eigenschaften
IUPAC Name |
1-[(4-bromothiophen-2-yl)methyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2S/c1-12-2-4-13(5-3-12)7-10-6-9(11)8-14-10/h6,8H,2-5,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCVSTFCJVWORZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=CS2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350364 |
Source


|
| Record name | 1-((4-bromothiophen-2-yl)methyl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Bromothiophen-2-yl)methyl)-4-methylpiperazine | |
CAS RN |
364794-30-9 |
Source


|
| Record name | 1-((4-bromothiophen-2-yl)methyl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














